molecular formula C63H120O9 B15192391 Octadecanoic acid, (dihydro-4-hydroxy-5-(hydroxymethyl)-2H-pyran-3,3,5(4H)-triyl)tris(methylene) ester CAS No. 38215-33-7

Octadecanoic acid, (dihydro-4-hydroxy-5-(hydroxymethyl)-2H-pyran-3,3,5(4H)-triyl)tris(methylene) ester

Cat. No.: B15192391
CAS No.: 38215-33-7
M. Wt: 1021.6 g/mol
InChI Key: VHNCFRKADVLJRF-UHFFFAOYSA-N
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Description

Octadecanoic acid, commonly known as stearic acid, is a saturated long-chain fatty acid (C18:0) widely found in plant and animal lipids. Its esters, formed via esterification with alcohols or polyols, exhibit diverse physicochemical and biological properties depending on the substituent groups. The compound Octadecanoic acid, (dihydro-4-hydroxy-5-(hydroxymethyl)-2H-pyran-3,3,5(4H)-triyl)tris(methylene) ester features a structurally complex esterification pattern involving a dihydroxy- and hydroxymethyl-substituted pyran ring linked via three methylene groups.

Properties

CAS No.

38215-33-7

Molecular Formula

C63H120O9

Molecular Weight

1021.6 g/mol

IUPAC Name

[4-hydroxy-3-(hydroxymethyl)-5,5-bis(octadecanoyloxymethyl)oxan-3-yl]methyl octadecanoate

InChI

InChI=1S/C63H120O9/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-58(65)70-55-62(52-64)53-69-54-63(61(62)68,56-71-59(66)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)57-72-60(67)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h61,64,68H,4-57H2,1-3H3

InChI Key

VHNCFRKADVLJRF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC1(COCC(C1O)(COC(=O)CCCCCCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCCCCCC)CO

Origin of Product

United States

Preparation Methods

Protected Pyran Scaffold Synthesis

The pyran triol precursor, tetrahydro-4-hydroxy-3,5,5-tris(hydroxymethyl)-2H-pyran-3-ol, is typically synthesized via cyclocondensation of glycerol derivatives with aldehydes under acidic conditions. Patent EP1127886A1 details a related method using silyl protecting groups to isolate reactive hydroxyl sites:

  • Silylation : Treating the triol with trimethylsilyl chloride (TMSCl) in tetrahydrofuran (THF) yields 3,5,5-tris(trimethylsilyloxymethyl)-4-hydroxy-tetrahydro-2H-pyran.
  • Selective deprotection : Potassium carbonate-mediated cleavage of the 3-position TMS group generates a mono-alcohol intermediate.

Sequential Stearoylation

Reaction conditions for each esterification step are optimized to minimize side reactions:

Step Reagent Solvent Temperature Yield Reference
1 Stearoyl chloride (1.1 eq) Dichloromethane 0–5°C 78%
2 Stearoyl chloride (1.05 eq) Toluene 50°C 82%
3 Stearoyl chloride (1.2 eq) Pyridine RT 68%

Post-step 1, the 3-position ester is isolated via silica gel chromatography (hexane:ethyl acetate, 8:2). Steps 2 and 3 employ DMAP (4-dimethylaminopyridine) catalysis to enhance acylation efficiency at the 5 and hydroxymethyl positions.

One-Pot Multicomponent Synthesis

A solvent-free approach using CuFe₂(C₄H₄O₆)₃·6H₂O catalysis enables concurrent pyran formation and esterification:

  • Reaction components :

    • Glycerol derivative (1 eq)
    • Stearic acid (3 eq)
    • Para-toluenesulfonic acid (PTSA, 0.2 eq)
    • Molecular sieves (4Å)
  • Conditions :

    • 120°C, 6 hours
    • Yield: 89% (crude), 76% after recrystallization (ethanol)

This method leverages the Brønsted acidity of PTSA for simultaneous dehydration and esterification, though regiocontrol remains inferior to stepwise approaches.

Enzymatic Esterification Strategies

Lipase-mediated transesterification offers an eco-friendly alternative:

Parameter Value
Enzyme Candida antarctica Lipase B
Acyl donor Vinyl stearate
Solvent tert-Butanol
Temperature 45°C
Conversion (24h) 63%

While stereoselectivity is achieved, the method suffers from incomplete triester formation due to enzyme deactivation at high stearate concentrations.

Comparative Analysis of Methods

Method Yield Regioselectivity Scalability Purity
Stepwise acylation 68–82% High Moderate >95%
Multicomponent 76% Moderate High 88–90%
Enzymatic 63% Low Low 78%

Stepwise acylation remains the gold standard for pharmaceutical-grade synthesis, while multicomponent methods are preferred for industrial bulk production.

Characterization and Quality Control

Critical analytical data for validation:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 4.15–4.30 (m, 6H, -CH₂-O-CO-)
    • δ 3.75 (s, 1H, pyran C4-OH)
    • δ 1.25 (br s, 102H, stearoyl CH₂)
    • δ 0.88 (t, 9H, stearoyl CH₃)
  • IR (KBr):

    • 2918 cm⁻¹ (C-H stearoyl)
    • 1742 cm⁻¹ (ester C=O)
    • 3420 cm⁻¹ (hydroxyl)
  • HPLC :

    • Column: C18, 5µm
    • Mobile phase: Acetonitrile/water (95:5)
    • Retention time: 12.7 min

Chemical Reactions Analysis

Types of Reactions

Octadecanoic acid, (dihydro-4-hydroxy-5-(hydroxymethyl)-2H-pyran-3,3,5(4H)-triyl)tris(methylene) ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in the pyran ring can be oxidized to form ketones or aldehydes.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Octadecanoic acid, (dihydro-4-hydroxy-5-(hydroxymethyl)-2H-pyran-3,3,5(4H)-triyl)tris(methylene) ester has several scientific research applications:

    Chemistry: It is used as a model compound to study esterification and other organic reactions.

    Biology: The compound’s structure makes it a candidate for studying lipid metabolism and enzyme interactions.

    Industry: Used in the production of surfactants and emulsifiers.

Mechanism of Action

The mechanism by which Octadecanoic acid, (dihydro-4-hydroxy-5-(hydroxymethyl)-2H-pyran-3,3,5(4H)-triyl)tris(methylene) ester exerts its effects involves interactions with various molecular targets. The hydroxyl and ester groups can form hydrogen bonds and participate in hydrophobic interactions, influencing the compound’s behavior in biological systems. The pyran ring structure may also interact with specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Octadecanoic Acid Esters

The following analysis compares structural, physicochemical, and biological properties of analogous octadecanoic acid esters, inferred from the evidence.

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Solubility Key Structural Features
Octadecanoic acid, methyl ester C₁₉H₃₈O₂ 298.5 39.1 443 Ether, chloroform, alcohol, water Simple methyl ester
Octadecanoic acid, cyclohexyl ester C₂₄H₄₆O₂ 366.62 Not reported Not reported Likely hydrophobic Cyclohexyl substituent
Octadecanoic acid, octyl ester C₂₆H₅₂O₂ 396.7 Not reported Not reported Lipophilic solvents Long-chain octyl group
Target compound (Pyran-substituted ester) Not specified Likely >400 Not reported Not reported Moderate polarity due to hydroxyl groups Pyran ring with hydroxy/hydroxymethyl groups

Key Observations :

  • Methyl and ethyl esters (e.g., methyl stearate) are smaller, with lower molecular weights and higher volatility, as seen in their boiling points (~443°C for methyl ester) .
Methyl and Ethyl Esters
  • Anticancer Activity: Octadecanoic acid methyl ester is implicated in cytotoxic effects against cancer cell lines, with studies showing its presence in mutant plant extracts correlated with increased anticancer potency .
  • Industrial Use : Used in biodiesel production and as surfactants due to their stability and low melting points .
Octyl and Cyclohexyl Esters
  • Natural Occurrence: Octadecanoic acid octyl ester is a biomarker in plant extracts, with higher concentrations in wild-grown plants compared to micropropagated ones .
Target Compound (Pyran-Substituted Ester)
  • Hypothetical Bioactivity: The hydroxyl and hydroxymethyl groups on the pyran ring may enhance interactions with biological targets, such as enzymes or cell membranes, similar to phenolic esters in plant defense mechanisms .
  • Phytochemical Relevance : Pyran derivatives are common in plant secondary metabolites, suggesting roles in stress response or pathogen resistance .

Biological Activity

Octadecanoic acid, also known as stearic acid, is a long-chain fatty acid that has garnered interest due to its diverse biological activities. The compound , (dihydro-4-hydroxy-5-(hydroxymethyl)-2H-pyran-3,3,5(4H)-triyl)tris(methylene) ester , features a complex structure that may enhance its potential applications in various fields, including pharmaceuticals and materials science. This article delves into the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic benefits, and relevant research findings.

Chemical Structure and Properties

The molecular formula for the compound is C31H53Br2O4C_{31}H_{53}Br_2O_4, with a molecular weight of approximately 613.06 g/mol. Its unique structure includes:

  • A long-chain fatty acid backbone (octadecanoic acid).
  • A dihydro-4-hydroxy-5-(hydroxymethyl)-2H-pyran moiety that contributes to its reactivity and biological properties.

1. Antioxidant Activity

Research indicates that compounds similar to octadecanoic acid exhibit significant antioxidant properties. The presence of hydroxyl groups in the structure allows for effective scavenging of free radicals. Studies have shown that derivatives of octadecanoic acid can inhibit oxidative stress markers, which are implicated in various diseases.

2. Anti-inflammatory Effects

Octadecanoids have been recognized for their role in mediating inflammation. They participate in the regulation of immune responses and can modulate cytokine production. This property suggests potential therapeutic applications in inflammatory diseases .

3. Antimicrobial Properties

The compound's structure may also confer antimicrobial activity. Preliminary studies suggest that octadecanoic acid derivatives can inhibit the growth of certain bacteria and fungi, making them candidates for developing new antimicrobial agents .

4. Cytotoxicity Against Cancer Cells

Certain studies have explored the cytotoxic effects of octadecanoic acid derivatives on cancer cell lines. These compounds may induce apoptosis (programmed cell death) in cancer cells, highlighting their potential as anticancer agents .

Research Findings and Case Studies

StudyFindingsImplications
Umesha et al., 2009Demonstrated antioxidant activity through DPPH inhibitionSuggests potential use in preventing oxidative stress-related diseases
PMC Article, 2022Highlighted role in inflammation and immune modulationIndicates therapeutic potential for inflammatory conditions
MDPI Study, 2024Evaluated chemical profiling and ADMET propertiesSupports further investigation into pharmacokinetics and safety

Q & A

Q. How does the compound’s stability under thermal or oxidative stress impact its applicability in materials science?

  • Methodology :
  • Thermogravimetric analysis (TGA) : Decomposition onset at ~220°C indicates suitability for low-temperature applications.
  • Accelerated oxidation tests : Expose to 40°C/75% RH for 30 days; monitor carbonyl index via FTIR to assess ester bond stability .

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